molecular formula C9H7BrO4 B1336058 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid CAS No. 16081-71-3

7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid

Cat. No. B1336058
CAS RN: 16081-71-3
M. Wt: 259.05 g/mol
InChI Key: GDFMTYVYQCKKOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one starts from bromazepam and involves acylation and hydrolysis steps . Another synthesis approach for dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids from serine-derived cyclic sulfamidate via intramolecular arylamination is described, which could potentially be adapted for the synthesis of 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed by techniques such as single-crystal X-ray diffraction, as seen in the study of molecular recognition involving 3,5-dihydroxybenzoic acid and its bromo derivative . These techniques could be applied to determine the molecular structure of 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid.

Chemical Reactions Analysis

The related compounds exhibit interesting chemical reactions. For example, the compound from paper undergoes thermal rearrangement into quinazolin-2-aldehyde and further reactions to produce ester and acid derivatives. These findings suggest that 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid may also undergo similar thermal and chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid are not directly reported, the properties of structurally related compounds can provide some insights. For example, the analgesic activity and gastric irritancy of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids are evaluated, indicating potential biological activities and solubility characteristics . These properties could be relevant when considering the physical and chemical properties of 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid.

Scientific Research Applications

Synthesis and Applications in Kinase Inhibitors

The compound plays a crucial role in the synthesis of kinase inhibitors. A notable example is its use in the scalable synthesis of 7-bromobenzoxazepine, a core component in the mTOR inhibitor. This process involves the preparation of distinct fragments, including the tetrahydrobenzo[f][1,4]oxazepine core, aminopyridyl fragment, and substituted (methylsulfonyl)benzoyl fragment, highlighting the compound's significance in complex pharmaceutical syntheses (Naganathan et al., 2015).

Role in the Synthesis of Unnatural Amino Acids and Precursors

7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid is essential in the synthesis of enantiopure N-Boc-dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids, which are not only significant as unnatural amino acids but also serve as precursors for synthesizing crucial compounds like benzoxazinyl oxazolidinones. This showcases the compound's role in creating structurally complex and functionally diverse chemical entities (Malhotra et al., 2015).

Contribution to Structural Chemistry

The compound contributes significantly to the field of structural chemistry. For instance, its derivatives, such as 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, are synthesized and analyzed using X-ray crystal analysis. This provides insights into the structural stability of crystals and helps in understanding various molecular interactions, thus aiding in the development of new materials and pharmaceuticals (Du & Wu, 2020).

Antimicrobial and Antioxidant Activities

Compounds derived from 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid have been tested for their antimicrobial and antioxidant activities. Notably, isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid demonstrated strong antimicrobial and antioxidant activities, highlighting the potential of this compound in developing new therapeutic agents (Pothuri et al., 2020).

Protein-Tyrosine Kinase Inhibition

The compound also finds application in the synthesis of novel derivatives that act as protein-tyrosine kinase (PTK) inhibitors. These inhibitors are crucial in targeted cancer therapies, and the structural modifications introduced in the derivatives of 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid have shown promising results in inhibiting ErbB1 and ErbB2, which are critical targets in cancer treatment (Li et al., 2017).

Safety And Hazards

The safety information for “7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid” indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

7-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFMTYVYQCKKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2O1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70410899
Record name 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70410899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid

CAS RN

16081-71-3
Record name 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70410899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
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